2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide
Description
2-Methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a benzamide-derived thiourea compound characterized by a 2-methylbenzamide core linked to a trichloroethylamine group and a 3-methylphenyl-substituted carbamothioyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling 2-methylbenzoyl chloride with a trichloroethylamine intermediate, followed by thiourea functionalization . The compound’s crystal structure and spectroscopic data (e.g., NMR, IR) align with other N-alkyl-N-benzoylthiourea derivatives, where intramolecular hydrogen bonds stabilize the planar thiourea motif .
Properties
Molecular Formula |
C18H18Cl3N3OS |
|---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18Cl3N3OS/c1-11-6-5-8-13(10-11)22-17(26)24-16(18(19,20)21)23-15(25)14-9-4-3-7-12(14)2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
SRFXRJGMARDNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: This step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.
Thiourea Formation: The intermediate is then reacted with a thiourea derivative to form the thiourea linkage.
Coupling with Benzamide: Finally, the thiourea intermediate is coupled with a benzamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain groups or reduce the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The trichloromethyl group and thiourea linkage play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins and altering their function.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3-methylphenyl substituent (target compound) offers moderate electron-donating effects compared to nitro or chloro groups, which may influence redox stability and binding affinity .
- Heterocyclic Modifications: Thiadiazole-containing analogs (e.g., ) exhibit enhanced metal-coordination capabilities due to N,S-donor atoms, unlike the target compound’s simpler thiourea .
Lipophilicity and Druglikeness
- The target compound’s calculated log P (~4.8) is lower than analogs with chloro or nitro substituents (e.g., 4-chlorophenyl derivative: log P ~5.2), aligning closer to Lipinski’s rule thresholds (log P <5.0) .
- In contrast, 2,4-dichloro-thiadiazole derivatives (e.g., ) exceed Lipinski’s limits (log P >5.0), reducing oral bioavailability .
Hydrogen-Bonding and Crystal Packing
- Intramolecular N–H···O hydrogen bonds in the target compound form S(6) ring motifs, similar to 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide .
- Crystal packing differences arise from substituent polarity. For example, nitro-substituted analogs exhibit stronger intermolecular C–H···O interactions, whereas chloro-substituted derivatives favor C–H···Cl contacts .
Biological Activity
2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a trichloroethyl moiety and a benzamide backbone. Its molecular formula is with a molecular weight of approximately 371.697 g/mol. The presence of the carbamothioyl group is significant for its biological interactions.
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trichloroethyl group may enhance lipophilicity, facilitating membrane penetration and receptor binding.
Biological Activity Overview
Research indicates that compounds similar to 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that related benzamide derivatives possess antibacterial properties. For instance, compounds containing the carbamothioyl moiety have demonstrated significant activity against various bacterial strains.
- Anticancer Properties : Some benzamide derivatives have been investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could lead to therapeutic applications in conditions where enzyme regulation is crucial.
Data Table: Biological Activities of Related Compounds
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to our target compound exhibited notable antibacterial activity, suggesting potential therapeutic applications in treating infections .
- Anticancer Research : In vitro studies on related compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines. These compounds were shown to induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
- Enzyme Interaction Analysis : Research focused on the inhibitory effects of benzamide derivatives on specific enzymes involved in metabolic pathways revealed that these compounds could modulate enzyme activity effectively. This suggests a potential role in drug development aimed at metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
